4-[(E)-[(4-ISOPROPOXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl group and the heterocyclic 1,2,4-triazole group could potentially influence its shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known for its strong C-F bonds and its potential to undergo various reactions . The 1,2,4-triazole group could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chemical Structure and Properties
The compound under discussion is closely related to other 1,2,4-triazole derivatives. These compounds, including 4-amino-5-methyl-1,2,4-triazole-3-thione and its derivatives, are known for their unique chemical structures. They typically exist in a thioketone form with a nearly planar triazole ring, featuring various molecular conformations and intra- and intermolecular interactions, such as weak C—H⋯S and O—H⋯S hydrogen bonds (Wu, Tian, Xie, Chantrapromma, Fun, & Razak, 2001).
Synthesis and Characterization
These triazole derivatives are synthesized through various reactions, leading to Schiff bases and their complexes with metals like copper. This process involves the interaction with different aldehydes and methanol, characterized by spectroscopic methods, and further examined via crystallography for structural elucidation (Ghassemzadeh, Tabatabaee, Soleimani, & Neumüller, 2005).
Applications in Corrosion Inhibition
Some derivatives have been studied for their effectiveness in corrosion inhibition. For instance, 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione was found to demonstrate significant inhibition efficiency against corrosion of mild steel, fitting well to a Langmuir isotherm model (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Biological Activities
The biological activities of 1,2,4-triazole derivatives are diverse. Some have shown antifungal properties, while others exhibit antibacterial and antitubercular activities, highlighting their potential as antimicrobial agents (Godhani, Jogel, Sanghani, & Mehta, 2015). Additionally, certain derivatives have demonstrated promising anticancer properties, particularly against melanoma, breast, and pancreatic cancer cells, showcasing their potential in cancer research (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-8(2)23-10-5-4-9(6-11(10)22-3)7-18-21-12(14(15,16)17)19-20-13(21)24/h4-8H,1-3H3,(H,20,24)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKVLQNPKXYAY-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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